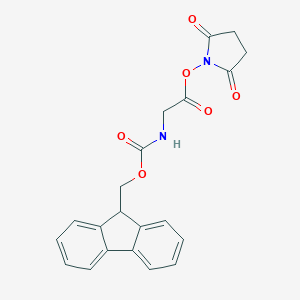
Fmoc-gly-osu
Overview
Description
Fmoc-gly-osu: , also known as 9-fluorenylmethyloxycarbonyl-glycine-N-hydroxysuccinimide ester, is a derivative of glycine used primarily in peptide synthesis. It serves as a protecting group for the amino group of glycine, facilitating the synthesis of peptides by preventing unwanted side reactions.
Mechanism of Action
Target of Action
The primary target of Fmoc-gly-osu is the amine group in organic compounds . The compound is frequently used as a protecting group for amines . The role of this target is to facilitate the synthesis of complex organic molecules by protecting reactive amine groups from undesirable reactions during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine target by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group serves as a protective barrier that prevents the amine from participating in unwanted reactions during the synthesis process .
Biochemical Pathways
The key biochemical pathway affected by this compound is the synthesis of peptides . The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process, a common method for producing peptides . The Fmoc group protects the N-terminus of the peptide during the synthesis process, allowing for the sequential addition of amino acids .
Pharmacokinetics
It’s worth noting that the fmoc group isbase-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of this compound’s action is the successful protection of amine groups during organic synthesis . This allows for the controlled assembly of complex organic molecules, such as peptides, without interference from unwanted side reactions . After the synthesis process, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base, and the rate of this reaction can be influenced by the concentration and type of base used , as well as the reaction temperature . Additionally, the Fmoc group is highly fluorescent, which can be useful for analysis by reversed phase HPLC . This requires that excess fmoc-cl be removed before an analysis of fluorescence .
Biochemical Analysis
Biochemical Properties
Fmoc-gly-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group interacts with various enzymes and proteins during the peptide synthesis process .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid allows for very rapid and highly efficient synthesis of peptides . This can influence cell function by enabling the production of specific peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in peptide bond formation. The Fmoc group serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu . The Fmoc group is then rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of Fmoc-gly-osu typically follows the Fmoc-OSu method due to its higher yield and stability. The reaction is carried out in large-scale reactors with precise control over temperature and pH to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-gly-osu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by an amine group, forming a stable amide bond.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines such as lysine or serine in the presence of a base.
Deprotection: Piperidine in dimethylformamide.
Major Products:
Substitution: Formation of peptide bonds.
Deprotection: Free amine and dibenzofulvene.
Scientific Research Applications
Chemistry: : Fmoc-gly-osu is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of glycine, allowing for the stepwise assembly of peptides .
Biology: : In biological research, it is used to synthesize peptides and proteins for studying enzyme functions, receptor-ligand interactions, and protein-protein interactions .
Medicine: : It is employed in the development of peptide-based drugs and vaccines, providing a method to synthesize peptides with high purity and specificity .
Industry: : this compound is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives .
Comparison with Similar Compounds
Similar Compounds
Boc-gly-osu: Uses tert-butyloxycarbonyl as the protecting group, which is removed under acidic conditions.
Cbz-gly-osu: Uses benzyloxycarbonyl as the protecting group, which is removed by hydrogenolysis.
Uniqueness: : Fmoc-gly-osu is unique due to its base-labile protecting group, which allows for mild deprotection conditions that do not affect acid-sensitive side chains .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-18-9-10-19(25)23(18)29-20(26)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJWLWTGNBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460014 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113484-74-5 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



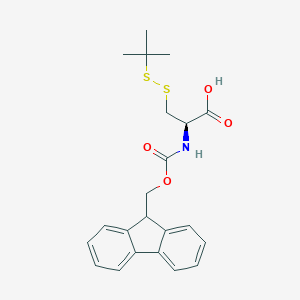
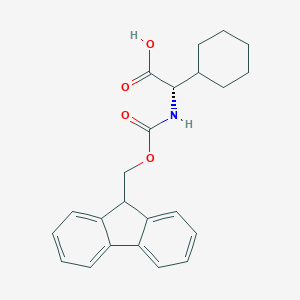
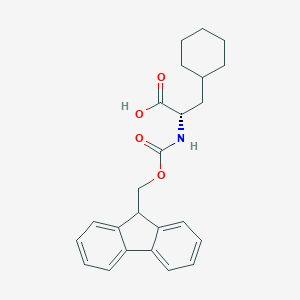
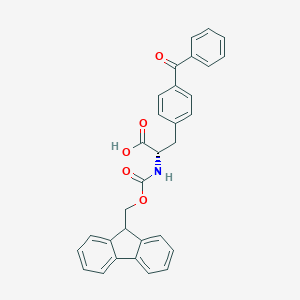
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

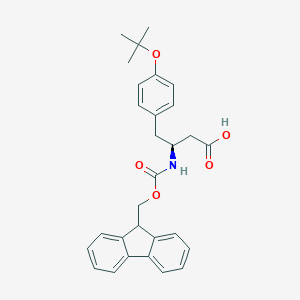
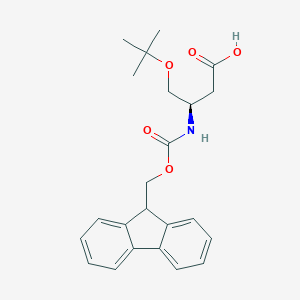

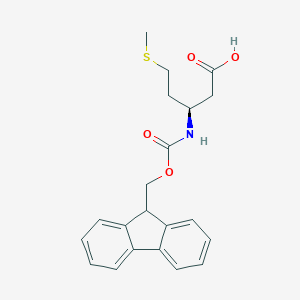
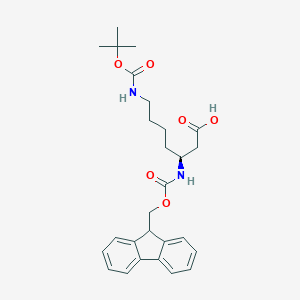
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)

